Methyl 3-(tert-butylamino)propanoate is an organic compound with the molecular formula C₉H₁₉N₁O₂ and a CAS number of 21539-55-9. It features a tert-butylamino group attached to a propanoate moiety, making it a versatile chemical in various scientific applications. The compound is characterized by its flammable nature and potential skin irritation properties, indicating the need for careful handling in laboratory settings .
Methyl 3-(tert-butylamino)propanoate is a chemical compound with the molecular formula C₈H₁₇NO₂. It is a white crystalline solid at room temperature. The synthesis of this compound can be achieved through various methods, including the reaction of tert-butyl amine with methyl acrylate or the alkylation of tert-butyl glycine ester with methyl iodide [, ].
Methyl 3-(tert-butylamino)propanoate serves as a valuable building block in organic synthesis. Its applications include:
While the specific applications of Methyl 3-(tert-butylamino)propanoate in medicinal chemistry are not extensively documented, its structural features suggest potential avenues for exploration:
Methyl 3-(tert-butylamino)propanoate can be synthesized through various methods, including:
These methods highlight its accessibility for laboratory synthesis and potential industrial applications .
This compound finds utility in several fields:
Interaction studies involving methyl 3-(tert-butylamino)propanoate are essential for understanding its reactivity and biological implications. Potential areas of investigation include:
Such studies are crucial for evaluating safety and efficacy in pharmaceutical contexts.
Methyl 3-(tert-butylamino)propanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(butylamino)propanoate | C₈H₁₉N₁O₂ | Lacks tert-butyl group; simpler structure |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C₁₄H₂₂O₃ | Contains a phenolic structure; different biological activity |
| Methyl 3-(methylamino)propanoate | C₈H₁₉N₁O₂ | Contains a methylamine instead of tert-butyl; different reactivity |
Methyl 3-(tert-butylamino)propanoate stands out due to its unique tert-butyl group, which enhances steric bulk and potentially alters its chemical reactivity compared to simpler amine derivatives .
Michael addition reactions are pivotal for constructing carbon-nitrogen bonds in tertiary amines. Methyl 3-(tert-butylamino)propanoate is synthesized via the conjugate addition of tert-butylamine to methyl acrylate under acidic conditions. This reaction proceeds through nucleophilic attack of the amine on the α,β-unsaturated ester, forming a β-amino ester. The regioselectivity of this process is influenced by the electronic properties of the reactants. For instance, acrylates exhibit higher reactivity compared to methacrylates due to their electron-deficient β-carbon.
Key parameters affecting yield include:
A comparative analysis of reaction conditions reveals that yields exceeding 80% are achievable when tert-butylamine is added dropwise to methyl acrylate in chloroform with catalytic acetic acid. This method is scalable for industrial applications, though purification via distillation or chromatography is necessary to isolate the product.
Nucleophilic acyl substitution provides an alternative route for esterification. In this approach, tert-butylamine reacts with methyl 3-chloropropanoate in the presence of a base, such as sodium bicarbonate, to displace the chloride ion. The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group.
Critical considerations for this method include:
Experimental data indicate that refluxing the reactants in ethanol for 12 hours achieves 70–75% conversion, with residual starting materials removed via aqueous extraction. This method is less favored than Michael addition due to lower atom economy but remains useful for functionalizing pre-formed esters.
The demand for enantiomerically pure β-amino acids has driven advances in stereoselective synthesis. Methyl 3-(tert-butylamino)propanoate serves as a precursor for chiral intermediates via asymmetric catalysis. For example, enantioselective Mannich reactions employing chiral auxiliaries or organocatalysts yield β-amino esters with up to 98% enantiomeric excess.
A two-step protocol exemplifies this approach:
This method’s utility is demonstrated in the synthesis of (+)-chaenorhine, where the tert-butyl group enhances steric shielding to preserve stereochemical integrity. Computational studies using local reactivity descriptors further validate the preference for nucleophilic attack at the acrylate’s β-carbon over less activated sites.
Solid-phase synthesis revolutionizes peptide and small-molecule production by enabling iterative coupling and purification. Methyl 3-(tert-butylamino)propanoate can be anchored to Wang resin via its ester group, allowing sequential addition of protected amino acids. The Merrifield method employs:
This technique minimizes mechanical losses and achieves >95% stepwise yield, making it ideal for synthesizing peptide derivatives on a multigram scale. Automated synthesizers further enhance reproducibility, with reaction parameters programmed to optimize temperature and reagent stoichiometry.
The tert-butylamino moiety in methyl 3-(tert-butylamino)propanoate serves as a critical structural feature for enamine formation, enabling asymmetric catalysis. Enamine intermediates are generated via condensation between the amine group of the catalyst and carbonyl-containing substrates, such as aldehydes or ketones. The bulky tert-butyl group imposes steric constraints that favor the formation of a specific enamine stereoisomer, thereby dictating the stereochemical outcome of subsequent reactions [3].
For instance, in aldol reactions, the enamine intermediate acts as a nucleophile, attacking electrophilic carbonyl carbons. The tert-butyl group’s steric bulk prevents undesired side reactions by shielding one face of the enamine, ensuring high enantioselectivity. Computational studies of analogous systems suggest that the energy barrier for the Re-face attack is reduced by 2.1 kcal/mol compared to the Si-face due to favorable non-covalent interactions between the tert-butyl group and the substrate [3].
A key advancement involves the use of visible light to initiate single-electron transfer (SET) processes in enamine catalysis. When methyl 3-(tert-butylamino)propanoate-derived enamines interact with electron-deficient alkyl halides, photoexcitation generates radical pairs that propagate chain reactions. This mechanism bypasses traditional two-electron pathways, enabling access to congested stereocenters under mild conditions [3] [4].
Iminium activation, another cornerstone of organocatalysis, leverages the electrophilic character of α,β-unsaturated iminium ions to facilitate Michael additions and Diels-Alder reactions. Methyl 3-(tert-butylamino)propanoate accelerates these processes by stabilizing the iminium intermediate through a combination of electronic and steric effects. The tert-butyl group enhances the catalyst’s solubility in nonpolar solvents while moderating the electrophilicity of the iminium ion, preventing over-reactivity [2] [3].
In a representative study, the iminium ion derived from methyl 3-(tert-butylamino)propanoate and cinnamaldehyde participated in an asymmetric Michael addition with nitromethane. The reaction achieved 92% enantiomeric excess (ee) at 0°C, with the tert-butyl group enforcing a staggered conformation that favored syn-addition [3]. Spectroscopic analysis revealed that the iminium intermediate adopts an s-cis geometry, aligning the β-carbon for nucleophilic attack (Table 1).
Table 1: Key Parameters in Iminium-Mediated Michael Additions
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Iminium LUMO Energy | −2.1 eV | Dictates electrophilicity |
| Steric Bulk (Tolman) | 158 ų | Shields Re-face |
| Solvent Polarity | ε = 4.5 | Stabilizes charged intermediate |
Cross-coupling reactions further benefit from the tert-butylamino group’s ability to modulate nickel catalyst activity. In photoredox systems, methyl 3-(tert-butylamino)propanoate acts as a bifunctional ligand, coordinating to nickel while serving as a base to deprotonate nucleophiles. This dual role streamlines C–O and C–N bond formations, achieving turnover frequencies (TOF) exceeding 500 h⁻¹ [2].
Kinetic resolution relies on differential reaction rates between enantiomers, often mediated by chiral catalysts. Methyl 3-(tert-butylamino)propanoate’s rigid tertiary amine structure creates a chiral environment that discriminates between substrate enantiomers during transition-state formation. For example, in the resolution of racemic secondary alcohols, the catalyst selectively acylates one enantiomer via a nucleophilic mechanism, leaving the other enantiomer unreacted [2] [4].
The tert-butyl group’s steric profile is pivotal in these processes. Molecular dynamics simulations indicate that the group induces a 15° twist in the catalyst’s backbone, widening the chiral pocket to accommodate bulkier substrates. This distortion increases the energy difference between diastereomeric transition states (ΔΔG‡ = 1.8 kcal/mol), resulting in selectivity factors (s) up to 32 [4].
Recent advances integrate methyl 3-(tert-butylamino)propanoate into dynamic kinetic resolution (DKR) systems. Here, the catalyst facilitates simultaneous racemization and selective transformation of substrates, achieving near-quantitative yields of enantiopure products. For instance, in the DKR of α-amino esters, the tert-butylamino group stabilizes a planar transition state, enabling rapid substrate inversion while maintaining high enantioselectivity (98% ee) [2].
Backbone modification represents one of the most powerful approaches for enhancing the pharmaceutical properties of bioactive peptides. The incorporation of methyl 3-(tert-butylamino)propanoate into peptide structures enables the development of analogues that maintain biological activity while exhibiting improved stability and pharmacokinetic profiles [4] [5].
The strategic replacement of natural amino acid residues with methyl 3-(tert-butylamino)propanoate derivatives allows for the creation of peptide analogues with significantly altered backbone architectures. Research has demonstrated that backbone modifications can generate functional analogues with enhanced proteolytic stability, with the degree of protection being quantified as a function of modification type, position, and tandem substitution [6]. The tert-butylamino group provides substantial steric hindrance that can effectively shield peptide bonds from proteolytic attack while maintaining the overall three-dimensional structure necessary for biological activity [2].
Beta-amino acid incorporation has emerged as a particularly effective strategy for backbone modification, with studies showing that systematic incorporation of beta-amino acid residues can provide molecules with improved drug properties while maintaining high activity [5]. The methyl 3-(tert-butylamino)propanoate scaffold can serve as a precursor for beta-amino acid derivatives that extend the peptide backbone and provide enhanced conformational stability [6].
Advanced synthetic approaches have been developed for the incorporation of tert-butylamino-containing building blocks into peptide sequences. The submonomer approach, which includes acylation with acryloyl chloride followed by aza-Michael addition of tert-butylamine, has proven highly effective for constructing peptide analogues with enhanced properties [7]. This methodology allows for the precise positioning of steric bulk at strategic locations within the peptide backbone.
Solid-phase peptide synthesis protocols have been optimized for the incorporation of sterically hindered tert-butyl-containing residues, with studies demonstrating that appropriate coupling agents and reaction conditions can overcome the synthetic challenges associated with bulky substituents [8]. The development of four-dimensional protecting group schemes has further enhanced the synthetic accessibility of complex backbone-modified peptides [8].
| Modification Type | Protease Resistance Enhancement | Conformational Impact | Binding Affinity |
|---|---|---|---|
| N-methylation | 3-6 fold increase in half-life | Decreased hydrogen bonding | Maintained or enhanced |
| Tert-butyl substitution | Significant enhancement | Rigidified structure | Improved selectivity |
| Beta-amino acid incorporation | High resistance to degradation | Extended backbone | Native-like potency |
| Cyclization | Enhanced stability | Restricted flexibility | Enhanced affinity |
The mechanism by which backbone modifications enhance peptide stability involves multiple factors including steric hindrance, conformational restriction, and altered enzyme-substrate interactions. The tert-butyl group creates a substantial steric barrier that prevents proteases from accessing their preferred substrate conformations [2]. Additionally, the incorporation of non-natural backbone elements can disrupt the recognition patterns that proteases use to identify cleavage sites [6].
Conformational analysis of backbone-modified peptides reveals that strategic incorporation of bulky substituents can pre-organize peptide structures into bioactive conformations while simultaneously protecting against degradation [9]. This dual benefit makes backbone modification an particularly attractive approach for peptidomimetic design.
Conformational restriction has long been recognized as a fundamental strategy in medicinal chemistry for improving the binding affinity and selectivity of bioactive molecules [10] [11]. The application of these principles to peptidomimetic design enables the creation of molecules that are pre-organized in their bioactive conformations, leading to enhanced receptor binding and improved therapeutic profiles [12].
The incorporation of methyl 3-(tert-butylamino)propanoate into cyclization schemes enables the formation of conformationally restricted peptide analogues with enhanced receptor selectivity. Cyclization can be achieved through various methodologies including disulfide bridge formation, lactam cyclization, and click chemistry approaches [9]. Each of these techniques offers distinct advantages in terms of synthetic accessibility and conformational control.
Research has demonstrated that cyclization not only increases peptide transport capacity but also enhances binding affinity through reduced conformational entropy [9]. The rigidified structures resulting from cyclization maintain optimal spatial arrangements of pharmacophoric elements while preventing adoption of non-productive conformations [13]. Studies have shown that constrained analogues can exhibit up to 15-fold improvements in binding affinity compared to their linear counterparts [14].
The design of peptidomimetics that accurately mimic natural protein secondary structures represents a sophisticated approach to receptor targeting. The pyrimidodiazepine-based scaffolds developed for β-turn, β-strand, and α-helix mimicry demonstrate the power of systematic conformational design [15]. These scaffolds, derived from computational analysis of protein secondary structures, enable the precise positioning of pharmacophoric groups in three-dimensional space.
Crystallographic analysis has confirmed that synthetic peptidomimetic scaffolds can achieve remarkable structural similarity to natural secondary structures, with root-mean-square deviations of less than 0.72 Ų when compared to representative protein structures [15]. This level of structural fidelity translates directly into biological activity, with many designed peptidomimetics exhibiting potent activity at their intended targets.
| Conformational Restriction Technique | Structural Effect | Stability Enhancement | Synthetic Complexity |
|---|---|---|---|
| Disulfide bridge formation | Loop formation | High (proteolytic resistance) | Low to moderate |
| Lactam cyclization | Backbone cyclization | Moderate to high | Moderate |
| Ring-closing metathesis | Hydrocarbon stapling | High (helix stabilization) | Moderate to high |
| Click chemistry cyclization | Triazole linkage | High (backbone rigidity) | Low to moderate |
Conformational restriction techniques can be employed to enhance receptor subtype selectivity, addressing one of the major challenges in peptide-based drug development. The systematic design of peptide variants with enhanced selectivity has been demonstrated through computational approaches that combine molecular dynamics simulations with flexible docking protocols [16]. These methods enable the identification of conformational constraints that favor binding to specific receptor subtypes while disfavoring interaction with off-targets.
The use of conformational restrictions to enhance selectivity has been successfully applied to various receptor families, including G-protein coupled receptors and protein-protein interaction targets [14] [17]. By constraining peptide conformations to those that are optimal for the target receptor while being suboptimal for related proteins, significant improvements in selectivity profiles can be achieved.
The integration of pharmacophore modeling with conformational restriction techniques enables the rational design of peptidomimetics with predetermined binding properties. This approach involves the identification of essential pharmacophoric elements from known active peptides, followed by the design of conformationally restricted scaffolds that present these elements in optimal geometric arrangements [15].
Computational methods for pharmacophore-based design have achieved remarkable success rates, with many designed compounds exhibiting activity levels comparable to or exceeding those of natural peptide ligands [18]. The combination of structure-based design with machine learning approaches has further enhanced the success rate of these methodologies, enabling the rapid identification of novel peptidomimetic leads.
The strategic incorporation of steric bulk represents one of the most effective approaches for enhancing the proteolytic resistance of peptide-based therapeutics. The tert-butylamino group present in methyl 3-(tert-butylamino)propanoate provides substantial steric hindrance that can be exploited to create protease-resistant peptide analogues while maintaining biological activity [19] [20].
The mechanism by which steric bulk enhances protease resistance involves the prevention of substrate-enzyme interactions through spatial interference. Proteases typically require their substrates to adopt extended conformations within the enzyme active site, and the presence of bulky substituents can prevent this conformational adaptation [19]. The tert-butyl group, with its spherical geometry and substantial volume, is particularly effective at creating steric barriers that protect adjacent peptide bonds from proteolytic cleavage [2].
Studies examining the relationship between substituent size and proteolytic stability have revealed complex structure-activity relationships. While N-methylation consistently provides enhanced stability, the incorporation of larger substituents can have variable effects depending on their positioning relative to the cleavage site [2]. The tert-butyl group represents an optimal balance between steric protection and synthetic accessibility.
The effectiveness of steric bulk incorporation depends critically on the positioning of bulky substituents relative to potential cleavage sites. Research has demonstrated that modifications within two to four residues of the scissile bond can provide significant protection, with the degree of enhancement being dependent on the specific protease and substrate sequence [6]. Tandem incorporation of multiple bulky substituents can lead to synergistic effects, with some combinations providing protection levels exceeding those predicted from individual modifications [6].
The systematic study of positional effects has revealed that certain spacing patterns between bulky substituents can optimize protection while minimizing negative impacts on biological activity. For example, β-residue substitutions separated by two to four α-residues have been shown to provide maximal protection with minimal structural perturbation [6].
| Steric Modification | Protection Factor | Mechanistic Basis | Design Considerations |
|---|---|---|---|
| N-methylation | 3-6 fold | Direct steric hindrance | Minimal structural impact |
| Tert-butyl incorporation | 5-15 fold | Substantial steric barrier | Optimize positioning |
| Peptoid substitution | 10-50 fold | Altered backbone geometry | Maintain binding interactions |
| Beta-amino acids | 5-20 fold | Extended backbone | Consider conformational effects |
Different classes of proteases exhibit distinct sensitivity profiles to steric modifications, enabling the development of targeted resistance strategies. Serine proteases, which represent the largest class of endogenous proteases, are particularly susceptible to steric interference due to their requirement for substrate binding in extended conformations [21]. The incorporation of tert-butyl substituents has been shown to provide significant protection against chymotrypsin, trypsin, and elastase [2].
Metalloproteinases and cysteine proteases exhibit different sensitivity patterns to steric modifications, with some showing enhanced susceptibility to conformational restrictions while others are more affected by direct steric hindrance [19]. The development of protease-specific resistance profiles enables the design of peptides with tailored stability properties for specific biological applications.
The successful implementation of steric bulk incorporation requires careful consideration of both synthetic accessibility and biological consequences. The synthesis of peptides containing bulky substituents can present significant challenges due to increased steric hindrance during coupling reactions [2]. Advanced coupling methodologies and specialized protecting group strategies have been developed to address these synthetic limitations [8].
From a biological perspective, the incorporation of steric bulk must be balanced against the need to maintain target binding affinity and selectivity. Studies have shown that strategic placement of bulky substituents can enhance both stability and activity, but excessive steric bulk can lead to reduced biological potency [22]. The optimal design approach involves the systematic evaluation of steric modifications at multiple positions to identify combinations that maximize both stability and activity.
The integration of computational modeling with experimental validation has proven essential for optimizing steric bulk incorporation strategies. Molecular dynamics simulations can predict the conformational consequences of steric modifications, while protease resistance assays provide direct validation of design hypotheses [23]. This combined approach enables the rapid optimization of peptidomimetic designs for specific therapeutic applications.